An In-depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 19463-48-0)
An In-depth Technical Guide to 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (CAS No. 19463-48-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde, a key chemical intermediate with significant applications in pharmaceutical synthesis and materials science. This document delves into its chemical and physical properties, spectroscopic data, synthesis methodologies, and safety protocols. Furthermore, it explores its role as a versatile building block in the development of novel therapeutic agents and functional materials, supported by detailed experimental workflows and mechanistic insights.
Introduction and Chemical Identity
3-Chloro-4-hydroxy-5-methoxybenzaldehyde, also known by its synonym 5-Chlorovanillin, is an aromatic aldehyde that serves as a crucial precursor in organic synthesis.[1][2][3] Its trifunctional nature, featuring aldehyde, hydroxyl, and methoxy groups, along with a chlorine substituent, makes it a highly versatile molecule for constructing complex molecular architectures. This guide aims to provide an in-depth understanding of this compound for researchers and professionals in drug discovery and chemical development.
The definitive identification of this compound is established by its Chemical Abstracts Service (CAS) Registry Number: 19463-48-0 .[1][4][5]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is fundamental for its application in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 19463-48-0 | [1][4][5] |
| Molecular Formula | C₈H₇ClO₃ | [1][6] |
| Molecular Weight | 186.59 g/mol | [1][6] |
| IUPAC Name | 3-chloro-4-hydroxy-5-methoxybenzaldehyde | [1][6] |
| Synonyms | 5-Chlorovanillin | [2][3] |
| Appearance | White to light yellow powder or crystals | [2] |
| Melting Point | 163.0 to 167.0 °C | [2] |
| SMILES | COC1=CC(C=O)=CC(Cl)=C1O | [1][6] |
| InChIKey | ONIVKFDMLVBDRK-UHFFFAOYSA-N | [1][6] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. Publicly available spectral information includes:
-
¹H NMR and ¹³C NMR Spectra : Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[4][6]
-
Mass Spectrometry : Confirms the molecular weight and fragmentation pattern of the compound.[6][7]
-
Infrared (IR) Spectroscopy : Identifies the characteristic functional groups present, such as the hydroxyl, aldehyde, and ether linkages.[6]
-
UV-Vis Spectroscopy : Offers insights into the electronic transitions within the molecule.[6]
Researchers can access this spectral data from various chemical databases to verify the identity and purity of their samples.[4][6]
Synthesis Methodologies
The synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde is a critical aspect for its availability in research and industrial applications. While specific proprietary synthesis routes are often not disclosed, general synthetic strategies can be inferred from related chemical transformations. A plausible synthetic approach involves the chlorination of vanillin (4-hydroxy-3-methoxybenzaldehyde).
Below is a conceptual workflow for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Caption: Conceptual workflow for the synthesis of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Applications in Drug Discovery and Organic Synthesis
3-Chloro-4-hydroxy-5-methoxybenzaldehyde is a valuable intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[8][9] Its utility stems from the reactivity of its functional groups, which can be selectively modified to introduce diverse structural motifs.
Key Intermediate in Pharmaceutical Synthesis
This compound serves as a vital building block for creating novel molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial properties.[9] For instance, it can be used in the synthesis of 2-chloro-4-(morpholinylmethyl)phenol, a key intermediate for certain active pharmaceutical ingredients.[8] The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as water solubility.[8]
Synthesis of Electrochemically Active Compounds
The aldehyde group in 3-Chloro-4-hydroxy-5-methoxybenzaldehyde can be readily converted into other functional groups, such as hydrazones. This has been demonstrated in the synthesis of electrochemically active ferrocenyl hydrazone compounds, which are of interest for their potential in medicinal chemistry and materials science.[8]
Precursor for Flavor and Fragrance Compounds
While not a direct application, its structural similarity to vanillin suggests its potential as a precursor for the synthesis of novel flavor and fragrance compounds. For example, it is a related compound to ethyl vanillin, a widely used fragrance ingredient.[8]
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a representative reaction involving 3-Chloro-4-hydroxy-5-methoxybenzaldehyde: the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.[8] This protocol is based on literature procedures and is intended for instructional purposes.
Synthesis of 2-chloro-4-(morpholinylmethyl)phenol
This multi-step synthesis highlights the utility of protecting groups and reductive amination.
Caption: Experimental workflow for the synthesis of 2-chloro-4-(morpholinylmethyl)phenol.
Step 1: Synthesis of 4-(allyloxy)-3-chlorobenzaldehyde [8]
-
To a solution of 3-Chloro-4-hydroxy-5-methoxybenzaldehyde in a suitable solvent (e.g., acetone), add potassium carbonate.
-
Add allyl bromide dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-(allyloxy)-3-chlorobenzaldehyde.
Step 2: Synthesis of 4-(4-(allyloxy)-3-chlorobenzyl)morpholine [8]
-
In a round-bottom flask, combine 4-(allyloxy)-3-chlorobenzaldehyde and morpholine in a suitable solvent (e.g., dichloromethane).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere (e.g., argon).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of 2-chloro-4-(morpholinylmethyl)phenol [8]
-
Dissolve 4-(4-(allyloxy)-3-chlorobenzyl)morpholine in methanol.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to the solution and stir for a few minutes under an inert atmosphere.
-
Add potassium carbonate to the mixture and continue stirring at room temperature for several hours.
-
Once the reaction is complete, filter the mixture and concentrate the filtrate.
-
Add water to the residue and adjust the pH to 7.
-
Collect the resulting solid by filtration and recrystallize from a suitable solvent (e.g., n-hexane) to obtain the final product.
Safety and Handling
Proper safety precautions are essential when handling 3-Chloro-4-hydroxy-5-methoxybenzaldehyde.
Hazard Identification
-
Respiratory Irritation : May cause respiratory irritation.[10][11][13]
-
Aquatic Hazard : May cause long-lasting harmful effects to aquatic life.[10]
Recommended Handling Procedures
-
Ventilation : Use only outdoors or in a well-ventilated area.[10][11][14]
-
Personal Protective Equipment (PPE) :
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[10][11][12] Do not eat, drink, or smoke when using this product.[14]
First-Aid Measures
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[10][12]
-
If on Skin : Wash with plenty of soap and water.[10][12] If skin irritation occurs, get medical advice.[12]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] If eye irritation persists, get medical attention.[12]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
Conclusion
3-Chloro-4-hydroxy-5-methoxybenzaldehyde is a chemical intermediate of significant value to the scientific community, particularly in the fields of pharmaceutical development and organic synthesis. Its unique combination of functional groups provides a versatile platform for the creation of complex and novel molecules. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safe handling procedures, equipping researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their work.
References
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Matrix Fine Chemicals. 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 19463-48-0. [Link]
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PubChem. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde. [Link]
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ChemSrc. 3-Chloro-4-hydroxy-5-methoxybenzaldehyde SDS, 19463-48-0 Safety Data Sheets. [Link]
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Bio-Techne. Safety Data Sheet - 4-Hydroxy-3-methoxy-benzaldehyde. [Link]
-
Human Metabolome Database. Showing metabocard for 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (HMDB0245834). [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering 3-Chloro-4-hydroxybenzaldehyde Synthesis for Pharmaceutical Innovation. [Link]
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PubChemLite. 3-chloro-4-hydroxy-5-methoxybenzaldehyde (C8H7ClO3). [Link]
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Chemik Co. Ltd. 3-CHLORO-4-HYDROXY-5-METHOXYBENZALDEHYDE | CAS 19463-48-0. [Link]
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